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molecular formula C10H13N3O3S B8568566 3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione CAS No. 57942-03-7

3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione

Cat. No. B8568566
M. Wt: 255.30 g/mol
InChI Key: VZLNYOFFLOVKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989507

Procedure details

In such operations, each of the 3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound A); 3-n-propyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound B); 3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound C) and 6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound D) test ingredients was found to give complete control of the plant species bindweed and velvet leaf. Additionally, each of the 7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound E); 3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide (Compound F); and 6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound G) test ingredients was found to give substantially complete control of weed species annual morning glory and velvet leaf. In other operations, each of the 3-methyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (compound H), Compound A and Compound D test ingredients were found to give substantial control of foxtail. In further operations, the 3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound I) test ingredient was found to give complete control of velvet leaf plants while each of 3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound J), 1-methyl-3-(1-methylethyl)-pyrido-(2,3-c) (1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound K), Compound B, Compound D, Compound E and Compound G was found to give complete control of pigweed plants.
[Compound]
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Compound F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[S:9](=[O:11])(=[O:10])[NH:8][C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5]1=[O:16])[CH3:3].[CH2:17]([N:20]1[S:25](=[O:27])(=[O:26])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].ClC1C=NC2NSN(C(C)C)CC=2C=1.[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:62])(=[O:61])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1.CN1S(=O)(=O)NC2N=CC=CC=2C1=O.CC(N1S(=O)(=O)NC2N=C(CC(C)C)C=CC=2C1=O)C>>[CH2:57]([N:54]1[S:53](=[O:61])(=[O:62])[NH:52][C:51]2[N:63]=[CH:64][CH:48]=[CH:49][C:50]=2[C:55]1=[O:56])[CH2:58][CH2:59][CH3:60].[CH3:17][N:8]1[C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5](=[O:16])[N:4]([CH:2]([CH3:1])[CH3:3])[S:9]1(=[O:10])=[O:11].[CH2:17]([N:20]1[S:25](=[O:26])(=[O:27])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:61])(=[O:62])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1

Inputs

Step One
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
Step Three
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
Step Six
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Compound F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
Step Eleven
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Fourteen
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Fifteen
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
Step 17
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
Step 18
Name
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 19
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 22
Name
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give complete control of the plant species bindweed and velvet leaf
CUSTOM
Type
CUSTOM
Details
to give substantially complete control of weed species annual morning glory and velvet leaf
CUSTOM
Type
CUSTOM
Details
to give substantial control of foxtail

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Name
Type
product
Smiles
CN1S(N(C(C2=C1N=CC=C2)=O)C(C)C)(=O)=O
Name
Type
product
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03989507

Procedure details

In such operations, each of the 3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound A); 3-n-propyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound B); 3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound C) and 6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound D) test ingredients was found to give complete control of the plant species bindweed and velvet leaf. Additionally, each of the 7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H-one-2,2-dioxide (Compound E); 3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide (Compound F); and 6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound G) test ingredients was found to give substantially complete control of weed species annual morning glory and velvet leaf. In other operations, each of the 3-methyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (compound H), Compound A and Compound D test ingredients were found to give substantial control of foxtail. In further operations, the 3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound I) test ingredient was found to give complete control of velvet leaf plants while each of 3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound J), 1-methyl-3-(1-methylethyl)-pyrido-(2,3-c) (1,2,6)thiadiazin-4(3H)-one-2,2-dioxide (Compound K), Compound B, Compound D, Compound E and Compound G was found to give complete control of pigweed plants.
[Compound]
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Compound F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:4]1[S:9](=[O:11])(=[O:10])[NH:8][C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5]1=[O:16])[CH3:3].[CH2:17]([N:20]1[S:25](=[O:27])(=[O:26])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].ClC1C=NC2NSN(C(C)C)CC=2C=1.[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:62])(=[O:61])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1.CN1S(=O)(=O)NC2N=CC=CC=2C1=O.CC(N1S(=O)(=O)NC2N=C(CC(C)C)C=CC=2C1=O)C>>[CH2:57]([N:54]1[S:53](=[O:61])(=[O:62])[NH:52][C:51]2[N:63]=[CH:64][CH:48]=[CH:49][C:50]=2[C:55]1=[O:56])[CH2:58][CH2:59][CH3:60].[CH3:17][N:8]1[C:7]2[N:12]=[CH:13][CH:14]=[CH:15][C:6]=2[C:5](=[O:16])[N:4]([CH:2]([CH3:1])[CH3:3])[S:9]1(=[O:10])=[O:11].[CH2:17]([N:20]1[S:25](=[O:26])(=[O:27])[NH:24][C:23]2[N:28]=[CH:29][CH:30]=[CH:31][C:22]=2[C:21]1=[O:32])[CH2:18][CH3:19].[Cl:47][C:48]1[CH:64]=[N:63][C:51]2[NH:52][S:53](=[O:61])(=[O:62])[N:54]([CH2:57][CH2:58][CH2:59][CH3:60])[C:55](=[O:56])[C:50]=2[CH:49]=1

Inputs

Step One
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-chloro-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
Step Three
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
7-methyl-3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NSN(C2)C(C)C)N=C1
Step Six
Name
3H-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3-n-butyl-1H-pyrido(2,3-c)-(1,26)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Compound F
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
6-chloro-3-n-butyl-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
Step Eleven
Name
Compound G
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Fourteen
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step Fifteen
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
3-(1-methylethyl)-7-(2-methylpropyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
Step 17
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=C(C=C2)CC(C)C)=O
Step 18
Name
3-(1-methylethyl)-1H-pyrido(2,3-c)(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 19
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Step 22
Name
3-ethyl-1H-pyrido(2,3c)-(1,2,6)thiadiazin-4(3H)-one-2,2-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give complete control of the plant species bindweed and velvet leaf
CUSTOM
Type
CUSTOM
Details
to give substantially complete control of weed species annual morning glory and velvet leaf
CUSTOM
Type
CUSTOM
Details
to give substantial control of foxtail

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Name
Type
product
Smiles
CN1S(N(C(C2=C1N=CC=C2)=O)C(C)C)(=O)=O
Name
Type
product
Smiles
C(CC)N1C(C2=C(NS1(=O)=O)N=CC=C2)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC2=C(NS(N(C2=O)CCCC)(=O)=O)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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